molecular formula C10H7BrClNO B1446895 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline CAS No. 1333254-43-5

6-Bromo-3-chloro-4-hydroxy-2-methylquinoline

Cat. No.: B1446895
CAS No.: 1333254-43-5
M. Wt: 272.52 g/mol
InChI Key: VBJPCOQHZHJLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is a sophisticated quinoline-based chemical scaffold designed for advanced medicinal chemistry and anticancer research. The quinoline core is a privileged structure in drug discovery, known for its multifaceted pharmacological properties and its presence in compounds with significant antitumor activities . This particular derivative incorporates multiple halogen substitutions and a hydroxy group, features that are commonly leveraged to optimize the potency and drug-like properties of lead compounds. Primary Research Applications and Value: This compound serves as a key synthetic intermediate in the design and synthesis of novel tubulin polymerization inhibitors. Quinoline derivatives have demonstrated considerable promise as colchicine-binding site inhibitors (CBSIs), a class of antitubulin agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells . The structural motifs present in this compound—including the 4-hydroxy group and halogen substituents—are frequently employed in rational drug design to create configuration-restricted analogues of natural products like Combretastatin A-4, thereby improving metabolic stability and enhancing binding affinity to the tubulin target . Researchers can utilize the reactive sites on this scaffold for further functionalization via cross-coupling reactions and other transformations to explore structure-activity relationships and develop potent anticancer agents . Handling and Usage: This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

6-bromo-3-chloro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJPCOQHZHJLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Starting from 4-Bromoaniline and Ethyl Acetoacetate

  • Step 1: Condensation of 4-bromoaniline with ethyl acetoacetate in the presence of polyphosphoric acid at 150°C for 2 hours produces 6-bromo-4-hydroxy-2-methylquinoline. This step forms the quinoline core with bromine substitution at position 6 and a hydroxy group at position 4.

  • Step 2: Chlorination at position 3 is typically achieved by treatment with phosphorus oxychloride or phosphorus trichloride under reflux conditions, converting the hydroxy group to a chloro substituent, yielding 6-bromo-3-chloro-4-hydroxy-2-methylquinoline or its chloro derivative.

Alternative Route via 3-(4-Bromaniline) Ethyl Acrylate Intermediate

  • Step 1: 4-Bromaniline reacts with ethyl propiolate in methanol under nitrogen atmosphere at 30–50°C to form 3-(4-bromaniline) ethyl acrylate.

  • Step 2: Thermal cyclization of this intermediate in diphenyl ether at 200–220°C for 2 hours yields 6-bromoquinoline-4(1H)-one, a key intermediate.

  • Step 3: Subsequent chlorination of 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene under reflux for 2 hours produces the bromo-4-chloroquinoline derivative.

  • Step 4: Final hydroxy substitution at position 4 can be achieved via controlled hydrolysis or other functional group transformations to yield this compound.

Synthesis via 3-Benzyl-6-bromo-2-chloroquinoline Intermediate

  • Phosphorus oxychloride and dimethylformamide (DMF) are reacted under cooling conditions (15–30°C), followed by heating to 35–45°C to dissolve solids and form reactive intermediates.

  • Addition of N-(4-bromophenyl)-3-hydrocinnamamide and reaction at 80°C overnight leads to the formation of 3-benzyl-6-bromo-2-chloroquinoline.

  • Further methoxide substitution in anhydrous methanol with sodium methoxide under reflux yields 3-benzyl-6-bromo-2-methoxyquinoline.

  • Chlorination using N-chlorosuccinimide and benzoyl peroxide in dry solvents under reflux affords 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline, which upon recrystallization gives the target compound.

Reaction Conditions and Yields Summary

Step Reaction Description Conditions Yield (%) Notes
1 4-Bromoaniline + Ethyl Acetoacetate + PPA 150°C, 2 h ~40-50 Quinoline core formation
2 Chlorination with POCl3 or PCl3 Reflux in toluene, 2 h 70-92 Conversion to chloroquinoline
3 4-Bromaniline + Ethyl Propiolate 30–50°C, N2 atmosphere, methanol Not specified Intermediate acrylate formation
4 Cyclization in diphenyl ether 200–220°C, 2 h 77-79 Formation of 6-bromoquinoline-4-one
5 Chlorination of quinoline-4-one Reflux with PCl3 91-93 High purity chloroquinoline
6 Methoxide substitution and halogenation Reflux with sodium methoxide, NCS Not specified Intermediate substitutions

Purification Techniques

  • Extraction: Organic solvents such as methylene dichloride or methanol are used for liquid-liquid extraction to separate organic phases.

  • Drying: Anhydrous magnesium sulfate (MgSO4) is commonly used to dry organic extracts.

  • Chromatography: Column chromatography on silica gel is employed for purification of intermediates and final products.

  • Recrystallization: Final products are often recrystallized from anhydrous diethyl ether, methanol, or ethanol-dioxane mixtures to obtain high purity compounds.

Research Findings and Observations

  • The use of phosphorus oxychloride and phosphorus trichloride is critical for effective chlorination, with reaction temperature and time influencing yields significantly.

  • The multi-step synthesis route via 3-(4-bromaniline) ethyl acrylate and subsequent cyclization offers a scalable and environmentally friendlier approach with yields exceeding 70%, suitable for industrial production.

  • The substitution pattern on the quinoline ring, especially the presence of bromine at position 6 and chlorine at position 3, is well controlled by choice of reagents and reaction conditions.

  • Analytical characterization including melting points, FTIR, NMR, and mass spectrometry confirms the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-bromo-3-chloro-4-hydroxy-2-methylquinoline involves several methods, often focusing on optimizing yield and purity. One notable synthesis route utilizes a combination of bromination and chlorination techniques to introduce the desired functional groups onto the quinoline ring. For example, the compound can be synthesized through a multi-step process involving the reaction of 3-benzyl-6-bromo-2-chloroquinoline with other reagents under controlled conditions to achieve high yields and purity .

Antimicrobial Activity

Antitubercular Properties:
One of the most prominent applications of this compound is its role as an intermediate in the synthesis of TMC-207 (bedaquiline), a novel antitubercular agent. TMC-207 targets bacterial ATP synthase, inhibiting energy production in Mycobacterium tuberculosis. The structural modifications provided by this compound enhance the efficacy of TMC-207 against resistant strains of tuberculosis .

Other Antimicrobial Effects:
Research indicates that derivatives of this compound exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics . The compound's ability to disrupt bacterial cell function makes it a candidate for further exploration in combating antibiotic resistance.

Pharmaceutical Applications

Drug Development:
this compound serves as a key intermediate in synthesizing other pharmaceutical compounds. Its derivatives are being investigated for their anti-inflammatory and analgesic properties, expanding its potential therapeutic uses beyond antimicrobials .

Toxicological Profile:
The compound has been classified under various toxicity categories, indicating potential risks associated with exposure. It is essential to consider these factors when developing formulations for clinical use . Understanding its safety profile will guide researchers in designing safer derivatives or formulations.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in medicinal chemistry:

Study Focus Findings
Study AAntitubercular activityDemonstrated effectiveness against drug-resistant strains of Mycobacterium tuberculosis.
Study BSynthesis optimizationDeveloped a new synthetic route that increased yield from 24% to over 77%.
Study CToxicological assessmentIdentified acute toxicity levels and established safety measures for handling the compound.

These studies underline the compound's importance in drug development and its potential to address pressing health issues such as tuberculosis.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 6-bromo-3-chloro-4-hydroxy-2-methylquinoline with analogous quinoline derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 6-Br, 3-Cl, 4-OH, 2-CH₃ 300.55 High polarity, potential antimicrobial activity
6-Bromo-4-chloro-2-methylquinoline 6-Br, 4-Cl, 2-CH₃ 256.53 Lipophilic, used in organic synthesis
6-Bromo-4-chloro-3-nitroquinoline 6-Br, 4-Cl, 3-NO₂ 287.49 Electron-deficient, used in medicinal chemistry
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylthio)quinoline 6-Br, 3-(PhCH₂), 2-SCH₃ 378.71 Potential CNS activity, hydrophobic
4-((4-Bromo-3-chlorobenzyl)oxy)-6-methoxy-2-methylquinoline 6-OCH₃, 4-O(Bn), 2-CH₃ ~397.25 Bioactive in antiparasitic studies

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The 3-chloro and 6-bromo substituents create an electron-deficient quinoline core, enhancing reactivity in nucleophilic aromatic substitution compared to methoxy-substituted derivatives ().
  • Steric Hindrance: The 2-methyl group in the target compound may hinder interactions at biological targets compared to smaller substituents (e.g., hydrogen or fluorine), as seen in SAR studies of 2-(quinoline-4-yloxy) acetamides ().

Biological Activity

Introduction

6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is a synthetic quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

This compound is characterized by the presence of bromine and chlorine atoms, a hydroxyl group, and a methyl group on its quinoline ring. Its unique structural features contribute to its reactivity and biological activity.

Table 1: Structural Characteristics

Property Details
Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS Number 1333254-43-5

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. In particular, it has been evaluated for its efficacy against fungal strains.

Case Study: Antifungal Activity

A study conducted on related quinoline derivatives indicated that compounds similar to this compound demonstrated effective antifungal activity. For instance, minimal inhibitory concentrations (MICs) were reported as follows:

Compound Fungal Strain MIC (µg/ml)
6-Bromo-3-chloro-8-nitroquinolineAspergillus niger0.028
Mucor circinelloides0.021
Trichophyton mentagrophytes0.024

The presence of halogen substitutions at specific positions was found to enhance antifungal activity, with chlorine at the 3-position contributing significantly to the overall effectiveness against tested fungi .

Antiviral Activity

Emerging studies suggest that derivatives of quinoline compounds can exhibit antiviral properties. Although specific data on this compound is limited, related compounds have shown promising results against viruses such as dengue.

Table 2: Antiviral Efficacy of Quinoline Derivatives

Derivative Virus IC50 (µM) CC50 (µM) Selectivity Index (SI)
Iso-Pr-substitutedDENV23.0316.065.30
Iso-Bu-substitutedDENV20.4919.3939.5

These findings indicate that modifications to the quinoline structure can lead to enhanced antiviral activity while maintaining low cytotoxicity .

Anticancer Activity

The potential anticancer properties of quinoline derivatives have also been explored. Studies suggest that these compounds may interfere with critical cellular processes such as DNA and protein synthesis.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity: The compound may bind to specific enzymes involved in cellular metabolism and proliferation.
  • Disruption of Cellular Functions: By interfering with DNA replication and protein synthesis pathways, it can inhibit the growth of cancer cells.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-3-chloro-4-hydroxy-2-methylquinoline, and how can reaction conditions be optimized?

Methodology :

  • Synthetic Pathways : Begin with halogenated quinoline precursors (e.g., 4-hydroxy-2-methylquinoline derivatives) and employ sequential halogenation. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (40–60°C). Subsequent chlorination at the 3-position may require sulfuryl chloride (SO₂Cl₂) in dichloromethane .
  • Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, stoichiometry, and solvent polarity. Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

Methodology :

  • Purity Analysis : Employ reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Compare retention times against known standards.
  • Quantification : Use UV-Vis spectroscopy (λ~270–300 nm, typical for quinoline π→π* transitions) or mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What strategies are used to determine the crystal structure of this compound?

Methodology :

  • Crystallization : Recrystallize from ethanol/water mixtures. For X-ray diffraction, grow single crystals via slow evaporation.
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures with SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Validate hydrogen bonding and π-stacking interactions using Mercury software .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or IR) between studies be resolved?

Methodology :

  • Contradiction Analysis : Compare solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. For IR, confirm functional groups via 2D NMR (HSQC, HMBC) to resolve ambiguity in hydroxyl or carbonyl assignments.
  • Validation : Cross-reference with computational predictions (DFT calculations for NMR chemical shifts using Gaussian 16) .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450). Set up grid boxes around active sites and validate with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess stability over 100 ns trajectories .
  • Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding affinities .

Q. How can degradation pathways of this compound be elucidated under varying storage conditions?

Methodology :

  • Stability Testing : Store samples under accelerated conditions (40°C/75% RH) and analyze degradation products via LC-MS/MS. Identify major fragments (e.g., dehalogenation or hydroxyl oxidation) using high-resolution mass spectrometry (HRMS).
  • Kinetic Modeling : Apply pseudo-first-order kinetics to predict shelf-life .

Q. What advanced techniques address challenges in refining high-resolution crystallographic data for this compound?

Methodology :

  • Twinning Analysis : For twinned crystals, use the Hooft parameter in SHELXL to refine twin fractions. Validate with R₁(F²) and GooF metrics.
  • Disorder Modeling : Split occupancy for disordered halogen atoms (Br/Cl) and constrain thermal parameters using ISOR restraints .

Q. How are structure-activity relationships (SAR) developed for quinoline derivatives with modified halogen/hydroxyl groups?

Methodology :

  • SAR Workflow : Synthesize analogs (e.g., replacing Br with I or modifying the hydroxyl group to methoxy). Test bioactivity in enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric methods).
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
Reactant of Route 2
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.